molecular formula C16H14N4O2 B2709601 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 19731-24-9

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No. B2709601
CAS RN: 19731-24-9
M. Wt: 294.314
InChI Key: SILGGTPBFARQHU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antioxidant and Antitumor Activities

  • Novel derivatives of 1H-benzimidazole, including those related to the specified compound, have been synthesized and assessed for their antioxidant properties. These compounds were evaluated for their ability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, with certain derivatives showing significant antioxidant activities (Alp et al., 2015).
  • A series of acetohydrazone derivatives containing the 1H-benzimidazole motif demonstrated good anticancer activity against several cancer cell lines. Hydroxyl groups on the phenyl ring of the hydrazone component were crucial for enhancing antitumor effectiveness (Li et al., 2014). Similar findings were reported for acetylhydrazone derivatives with phenylthiomethyl-1H-benzo-[d]-imidazole moieties, highlighting their potential as antitumor agents (Liu et al., 2012).

Synthesis and Characterization

  • Research into the synthesis and characterization of novel conformers of related compounds has provided insights into their structural properties. This includes studies on N-acylhydrazones with imidazo[1,2-a]pyridine scaffolds, revealing the existence of different conformers, which could influence their biological activities (Evrard et al., 2022).

Antibacterial and Cytotoxicity Studies

  • Benzyl- or p-cyanobenzyl-substituted N-heterocyclic carbene–silver complexes, derived from 1H-imidazole and 1H-benzimidazole, have shown medium to high antibacterial activity and cytotoxicity against human renal-cancer cell lines. These findings suggest potential applications in the development of antimicrobial and anticancer therapies (Patil et al., 2010).

Anthelmintic Activity

  • Compounds containing the 1H-benzo[d]imidazol-2-ylthio moiety have been synthesized and evaluated for their anthelmintic activity. These studies demonstrate the potential use of such compounds in the development of new treatments for parasitic worm infections (Kumar & Sahoo, 2014).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILGGTPBFARQHU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide

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